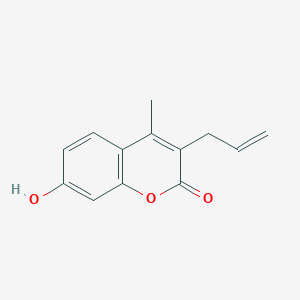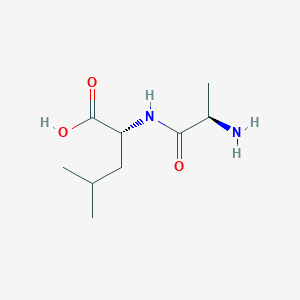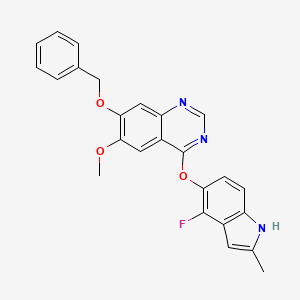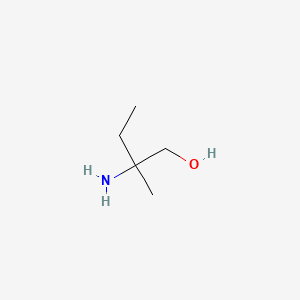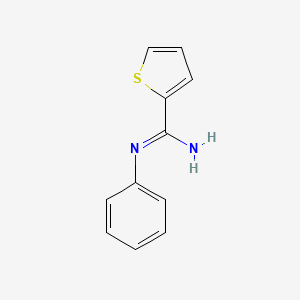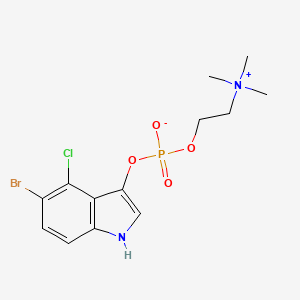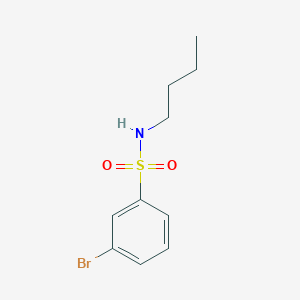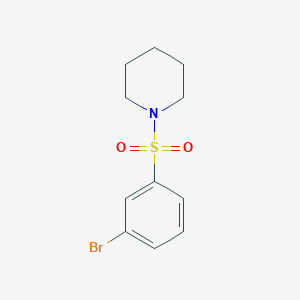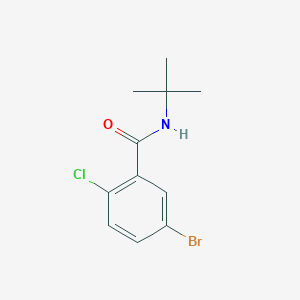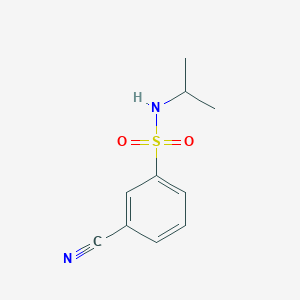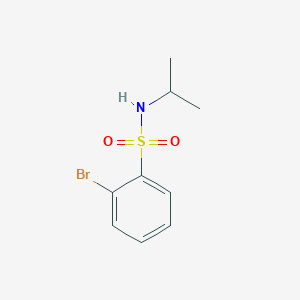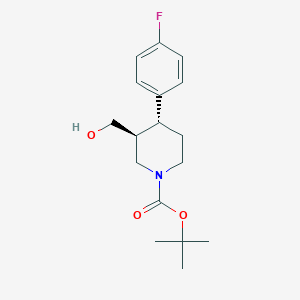
(3S,4R)-1-Boc-3-ヒドロキシメチル-4-(4-フルオロフェニル)-ピペリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine is a chiral piperidine derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a hydroxymethyl group at the 3-position, and a 4-fluorophenyl group at the 4-position
科学的研究の応用
(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various agrochemicals and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine typically involves the following steps:
Starting Material: The synthesis begins with (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)-piperidine-3-carboxylic acid.
Workup: The reaction mixture is then treated with methanol to complete the reduction process.
Industrial Production Methods
Industrial production of (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as Jones reagent.
Reduction: The compound can be further reduced to remove the Boc protecting group, yielding the free amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) at room temperature.
Reduction: Hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: (3S,4R)-1-Boc-3-carboxy-4-(4-fluorophenyl)-piperidine.
Reduction: (3S,4R)-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine is primarily related to its role as an intermediate in the synthesis of pharmacologically active compounds. For instance, in the synthesis of paroxetine, it contributes to the formation of the piperidine ring system, which is crucial for the inhibition of serotonin reuptake . The molecular targets and pathways involved include the serotonin transporter (SERT), which is inhibited by the final product, leading to increased serotonin levels in the synaptic cleft.
類似化合物との比較
Similar Compounds
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: This compound is similar in structure but lacks the Boc protecting group and has a methyl group at the nitrogen atom.
(3S,4R)-(-)-4-(4′-fluorophenyl)-3-hydroxymethyl-piperidine: Another similar compound that lacks the Boc group and has a free hydroxymethyl group.
Uniqueness
(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection during synthesis. This feature makes it a valuable intermediate in multi-step synthetic processes, particularly in the pharmaceutical industry.
特性
IUPAC Name |
tert-butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3/t13-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBDGYQRKQAUJW-ZFWWWQNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)CO)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434299 |
Source


|
| Record name | tert-Butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200572-33-4 |
Source


|
| Record name | tert-Butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
